molecular formula C12H23NO3 B2966547 Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 2374131-18-5

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No. B2966547
CAS RN: 2374131-18-5
M. Wt: 229.32
InChI Key: YDKYMEPQPBFNMD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound. Based on its name, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The tert-butyl group and carboxylate group are common in organic chemistry and often used in the synthesis of various compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .

Scientific Research Applications

Hydroxyl Group Protection

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is involved in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. This chemical strategy is crucial for the stability of sensitive hydroxyl-containing compounds under various conditions, facilitating subsequent reactions in synthetic routes. The protection and deprotection of hydroxyl groups are fundamental in the synthesis of complex organic molecules, including prostaglandins (Corey & Venkateswarlu, 1972).

Enzymatic C-Demethylation

The compound has been studied for its role in the enzymatic C-demethylation processes, particularly in the metabolism of specific inhibitors in rat liver microsomes. Understanding these metabolic pathways is crucial for the development of therapeutic agents, providing insights into their pharmacokinetics and potential interactions within the body (Yoo et al., 2008).

Photocatalyzed Oxidation

Research has demonstrated the utility of tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate in the photocatalyzed oxidation processes, particularly in the degradation of organic pollutants. This application is vital for environmental cleanup efforts, showcasing the compound's potential in reducing harmful substances in water and soil through advanced oxidation processes (Xu, Cai, & O’Shea, 2007).

Palladium-Catalyzed Coupling Reactions

This compound is a precursor in palladium-catalyzed coupling reactions, a cornerstone methodology in organic synthesis. These reactions are instrumental in constructing carbon-carbon bonds, enabling the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science (Wustrow & Wise, 1991).

Material Science

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate serves as a building block in the synthesis of polymers and materials with specific properties. Its derivatives have been used to create polyamides with unique thermal stability and solubility characteristics, which are desirable in high-performance materials (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(8-14)6-12(13,4)5/h9,14H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKYMEPQPBFNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate

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